Cas no 145657-33-6 (2-Cyclohexen-1-one,3-[(2,3-difluorophenyl)amino]-)
![2-Cyclohexen-1-one,3-[(2,3-difluorophenyl)amino]- structure](https://nl.kuujia.com/scimg/cas/145657-33-6x500.png)
145657-33-6 structure
Productnaam:2-Cyclohexen-1-one,3-[(2,3-difluorophenyl)amino]-
2-Cyclohexen-1-one,3-[(2,3-difluorophenyl)amino]- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Cyclohexen-1-one,3-[(2,3-difluorophenyl)amino]-
- 3-(2,3-difluoroanilino)cyclohex-2-en-1-one
- 3-(2,3-Difluoroanilino)-2-cyclohexen-1-one
- 3-((2,3-Difluorophenyl)amino)-2-cyclohexen-1-one
- DTXSID10163130
- 145657-33-6
- 2-Cyclohexen-1-one, 3-((2,3-difluorophenyl)amino)-
-
- Inchi: InChI=1S/C12H11F2NO/c13-10-5-2-6-11(12(10)14)15-8-3-1-4-9(16)7-8/h2,5-7,15H,1,3-4H2
- InChI-sleutel: JFNSFSMATZTYAP-UHFFFAOYSA-N
- LACHT: FC1C(F)=CC=CC=1NC1CCCC(=O)C=1
Berekende eigenschappen
- Exacte massa: 223.08093
- Monoisotopische massa: 223.08087
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 2
- Complexiteit: 303
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.4
- Topologisch pooloppervlak: 29.1
Experimentele eigenschappen
- Dichtheid: 1.331
- Kookpunt: 311.9°C at 760 mmHg
- Vlampunt: 142.4°C
- Brekindex: 1.59
- PSA: 29.1
2-Cyclohexen-1-one,3-[(2,3-difluorophenyl)amino]- Gerelateerde literatuur
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1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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